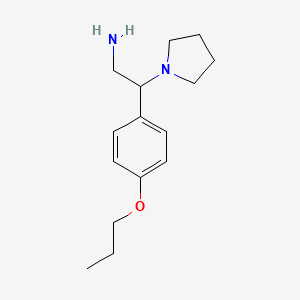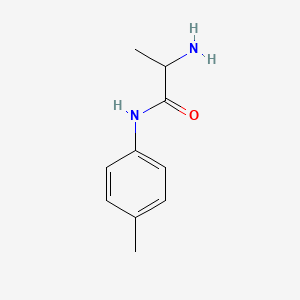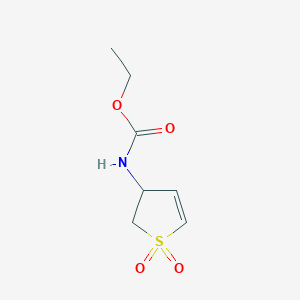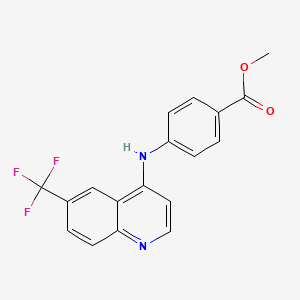
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- is a chemical compound with the molecular formula C15H24N2O and a molecular weight of 248.3639 . This compound is characterized by the presence of a pyrrolidine ring attached to an ethanamine chain, which is further substituted with a beta-(4-propoxyphenyl) group. It is known for its diverse applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- involves several steps. One common synthetic route includes the reaction of pyrrolidine with an appropriate ethanamine derivative, followed by the introduction of the 4-propoxyphenyl group. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Applications De Recherche Scientifique
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding its pharmacodynamics and pharmacokinetics .
Comparaison Avec Des Composés Similaires
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- can be compared with other similar compounds, such as:
1-Pyrrolidineethanamine: Lacks the beta-(4-propoxyphenyl) group, resulting in different chemical and biological properties.
N-(2-Aminoethyl)pyrrolidine: Another derivative with variations in the substituent groups, leading to distinct reactivity and applications.
2-(1-Pyrrolidinyl)ethylamine: Similar core structure but different substituents, affecting its chemical behavior and uses.
The uniqueness of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
31466-57-6 |
|---|---|
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-(4-propoxyphenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C15H24N2O/c1-2-11-18-14-7-5-13(6-8-14)15(12-16)17-9-3-4-10-17/h5-8,15H,2-4,9-12,16H2,1H3 |
Clé InChI |
MAORYKFGZDGHOH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(CN)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidinyl]methanamine](/img/structure/B12123230.png)
![2-[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]naphthalene](/img/structure/B12123238.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12123243.png)
![4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123248.png)



![2-amino-N-cyclopropyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123283.png)
![2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123286.png)

![4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12123296.png)



